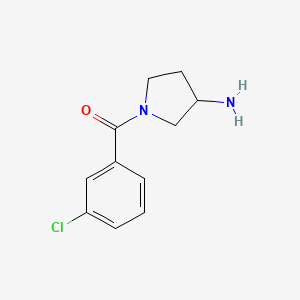

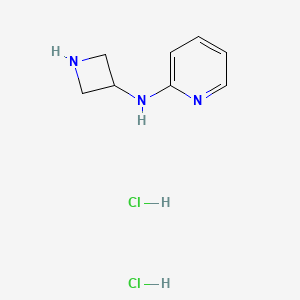

3-(2-Fluorophenyl)-3-methylpyrrolidine

Übersicht

Beschreibung

Synthesis Analysis

This involves understanding the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the reaction .Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound . X-ray crystallography can provide information about the solid-state structure .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions required for the reaction .Physical And Chemical Properties Analysis

This includes studying the compound’s physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc .Wissenschaftliche Forschungsanwendungen

Radiosynthesis and Evaluation of PET Radioligands

A chemotype known for its ligand properties towards histamine subtype 3 (H3) receptors was explored, leading to the development of a radioligand for imaging brain H3 receptors via positron emission tomography (PET). The compound, a nonimidazole 2-aminoethylbenzofuran, was labeled with fluorine-18, showing potential as a PET radioligand due to its moderately high brain uptake and H3 receptor-specific signal without significant radiodefluorination (Bao et al., 2012).

Antipsychotic Potential of 2-Phenylpyrroles

2-Phenylpyrroles were synthesized as analogues to substituted benzamide and butyrophenones, revealing that dopamine antagonistic activity is maintained with specific side chain linkages. This research highlighted the potential of these compounds as antipsychotics, particularly noting a 2-phenylpyrrole analogue that demonstrated enhanced potency and a low propensity to induce catalepsy, suggesting its utility in treatments with minimal extrapyramidal side effects (van Wijngaarden et al., 1987).

Antimicrobial Activity of Succinimide Derivatives

The study focused on synthesizing new 1-aryl-3-ethyl-3-methylpyrrolidine-2,5-diones, revealing some compounds with promising antifungal activities. Notably, a bromo derivative displayed significant inhibitory activities against a broad spectrum of fungi, positioning it as a potential novel fungicide. The research also employed density functional theory (DFT) calculations to explore the structure-activity relationship (SAR) of these molecules (Cvetković et al., 2019).

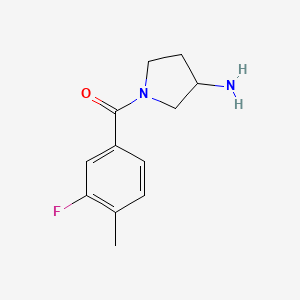

Fluoropyrrolidine Derivatives in Medicinal Chemistry

This research highlighted the synthesis of N-protected fluoropyrrolidine derivatives, important in medicinal applications such as dipeptidyl peptidase IV inhibitors. The study demonstrated a method for obtaining these compounds in high yield, further converting them to useful intermediates for medicinal chemistry applications, underscoring the significance of fluoropyrrolidine derivatives in drug development (Singh & Umemoto, 2011).

Histamine H3 Receptor Antagonists

A series of ketopiperazines was investigated for their activity as histamine H3 antagonists, identifying compounds with high potency and selectivity, alongside favorable pharmacokinetic profiles. This research contributes to the understanding of molecular structures conducive to the development of effective H3 receptor antagonists, with potential applications in treating neurological disorders (Procopiou et al., 2007).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(2-fluorophenyl)-3-methylpyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN/c1-11(6-7-13-8-11)9-4-2-3-5-10(9)12/h2-5,13H,6-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEWBWPCYDWYVFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC1)C2=CC=CC=C2F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Fluorophenyl)-3-methylpyrrolidine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(3,4-difluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491370.png)

![[1-(3-chloro-2-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1491371.png)

![{1-[(4-bromothiophen-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1491375.png)